4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

描述

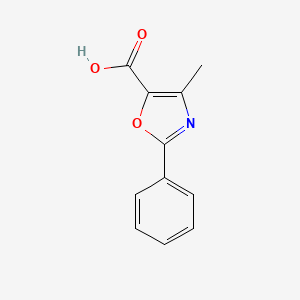

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.199 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a five-membered ring containing both oxygen and nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications.

属性

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFYZRHGBICKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400312 | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91137-55-2 | |

| Record name | 4-Methyl-2-phenyl-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91137-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Preparation Methods

Hydrolysis of Ester Intermediate

The most documented and practical method involves the hydrolysis of an ethyl or methyl ester intermediate. The general procedure is as follows:

- Starting Material: Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate or methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate.

- Reagents: Lithium hydroxide monohydrate.

- Solvent System: Tetrahydrofuran (THF), methanol, and water in a 2:3:1 ratio.

- Conditions: Stirring at room temperature (20°C) for 4 hours.

- Workup: Removal of volatiles, acidification with 1N hydrochloric acid, filtration, washing, drying, and recrystallization from 75% ethanol.

- Yield: Approximately 72%.

Data Table: Hydrolysis of Ester Intermediate

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrolysis | LiOH·H2O, THF/MeOH/H2O (2:3:1), 20°C, 4 h | 72 | |

| Workup | Acidification, filtration, recrystallization |

Synthesis of Ester Intermediate

The ester intermediates themselves are typically synthesized via cyclization reactions. For the methyl ester, a representative method is:

- Reagents: Dipotassium peroxodisulfate, sodium hydrogencarbonate, copper(II) bromide, palladium dichloride.

- Solvent: 1,2-dichloroethane.

- Conditions: 120°C for 24 hours under Schlenk technique (inert atmosphere).

- Yield: Up to 87% for the methyl ester.

Data Table: Synthesis of Methyl Ester Intermediate

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | K2S2O8, NaHCO3, CuBr2, PdCl2, 1,2-dichloroethane, 120°C, 24 h, Schlenk | 87 |

Alternative Cyclization Approaches

Another reported route involves the cyclization of 2-phenylacetonitrile with ethyl chloroformate, followed by reaction with hydroxylamine to form the oxazole ring. This approach is less commonly detailed in the literature but is recognized as a viable synthetic pathway.

Data Table: Alternative Cyclization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 2-phenylacetonitrile, ethyl chloroformate, | Not Spec. | |

| hydroxylamine, suitable solvent |

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ester Hydrolysis | LiOH·H2O, THF/MeOH/H2O, 20°C, 4 h | ~72 | Simple, scalable | Requires ester intermediate |

| Methyl Ester Cyclization | K2S2O8, NaHCO3, CuBr2, PdCl2, 1,2-dichloroethane, 120°C, 24 h | ~87 | Efficient, high yield | Requires transition metal catalysts |

| Direct Cyclization (Alternative) | 2-phenylacetonitrile, ethyl chloroformate, hydroxylamine | Not Spec. | Direct approach | Less documented, yield unspecified |

Notes and Observations

- The hydrolysis method provides a straightforward route from commercially available ester intermediates and is favored for its mild conditions and reasonable yields.

- The cyclization approach for methyl ester synthesis, utilizing transition metal catalysis and oxidants, offers high yields but involves more complex reagent handling and higher temperatures.

- The alternative cyclization from acetonitrile derivatives is conceptually direct but less detailed in terms of yield and scalability in the available literature.

- Purification is typically achieved by recrystallization from ethanol-water mixtures, ensuring high purity of the final acid product.

化学反应分析

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

科学研究应用

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid has a wide range of scientific research applications:

作用机制

The mechanism of action of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

相似化合物的比较

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid can be compared with other oxazole derivatives such as:

4-methyl-5-oxazolecarboxylic acid: Similar in structure but lacks the phenyl group, which may affect its biological activity.

2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another heterocyclic compound with a triazole ring instead of an oxazole ring, showing different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 203.199 g/mol. The compound features an oxazole ring, which is a five-membered aromatic structure containing nitrogen and oxygen atoms. The presence of the methyl and phenyl groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking substrate access, and thereby reducing enzyme activity. This mechanism underlies its potential as a lead compound in drug development targeting metabolic disorders and cancers.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially enhancing the efficacy of existing antibiotics against resistant bacterial strains.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-C7) cells .

- Apoptosis Induction : Flow cytometry assays revealed that the compound acts as a potent inducer of apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties:

- Synergistic Effects : It has been shown to enhance the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant strains like Enterococcus faecium and Escherichia coli.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-methyl-5-oxazolecarboxylic acid | Lacks phenyl group | May exhibit different biological activity |

| 2-phenyl-5-methyl-2H-1,2,3-triazole | Contains a triazole ring | Different reactivity and applications |

| 4-methylthiazolecarboxylic acid | Contains a thiazole ring | Distinct chemical properties compared to oxazoles |

The unique substitution pattern in this compound imparts distinct chemical and biological properties not found in its analogs.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, and how is regioselectivity achieved during cyclocondensation?

- Methodological Answer : The synthesis typically involves cyclocondensation of α-acyloxy ketones with substituted amides or nitriles. For example, 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (structurally analogous) is synthesized via cyclization of ethyl 3-oxopentanoate with ammonium acetate . Regioselectivity is controlled by steric and electronic effects of substituents on the starting materials. Characterization via H/C NMR and FTIR confirms the oxazole ring formation and carboxylic acid functionality .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies methyl (δ 2.3–2.6 ppm) and phenyl (δ 7.2–7.5 ppm) groups. C NMR confirms the oxazole ring (C-2: ~160 ppm, C-5: ~165 ppm) and carboxylic acid (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] at m/z 204.07 (calculated for CHNO).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the oxazole ring or decarboxylation. Stability studies show decomposition >5% after 6 months at room temperature .

Advanced Research Questions

Q. How to address contradictions in electron density maps during X-ray crystallographic refinement of this compound?

- Methodological Answer : Use SHELXL for refinement, employing constraints for disordered regions (e.g., phenyl ring rotation). If weak diffraction data arises from crystal twinning (common in oxazole derivatives), SHELXPRO can deconvolute overlapping reflections. For ambiguous electron density near the carboxylic group, validate hydrogen bonding via DFT calculations .

Q. What experimental strategies resolve synthetic byproducts from competing oxazole regioisomers?

- Methodological Answer : Byproducts (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) arise from kinetic vs. thermodynamic control. Optimize reaction temperature (e.g., 80–100°C favors the 5-carboxy isomer) and use preparative HPLC with a chiral stationary phase (CSP) for separation. Confirm regioisomer identity via N NMR or X-ray diffraction .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?

- Methodological Answer : Replace the methyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding to hydrophobic enzyme pockets. For crystallographic SAR, co-crystallize analogs with target enzymes (e.g., xanthine oxidoreductase) to map interactions. Kinetic assays (IC, K) and molecular docking (AutoDock Vina) validate inhibitory potency .

Q. What are the challenges in quantifying trace impurities using LC-MS, and how are they mitigated?

- Methodological Answer : Low-abundance impurities (e.g., decarboxylated products) require high-sensitivity MS/MS in MRM mode. Use isotope-labeled internal standards (e.g., C-phenyl analog) for calibration. Limit of quantification (LOQ) <0.1% is achievable with a 2.7 µm particle size column and optimized ionization (ESI− for carboxylic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。